N-(4-ethylphenyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(4-ethylphenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenyl and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-ethylphenylamine with 4-phenylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, room temperature or reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-4-phenylpiperazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound may interact with cell membrane receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
N-(4-ethylphenyl)-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-phenylpiperazine: Lacks the ethyl group, resulting in different chemical and biological properties.
4-ethylphenylpiperazine: Lacks the phenyl group, leading to variations in its reactivity and applications.
N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-16-8-10-17(11-9-16)20-19(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQSIIVKNQRNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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